molecular formula C12H14N2O2 B1476421 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one CAS No. 2098011-19-7

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one

Cat. No.: B1476421
CAS No.: 2098011-19-7
M. Wt: 218.25 g/mol
InChI Key: CSWMGBJQKZHOKC-UHFFFAOYSA-N
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Description

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one is a synthetic organic compound with the molecular formula C12H14N2O2. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenyl ring through a carbonyl group. The presence of the azetidine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions. For example, the cyclization of 3-amino-1-butanol using a dehydrating agent like thionyl chloride can yield the azetidine ring.

    Attachment to the Phenyl Ring: The azetidine ring is then attached to the phenyl ring through a carbonyl group. This can be achieved by reacting the azetidine derivative with a phenyl ketone, such as acetophenone, under acidic or basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The amino group in the azetidine ring can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group.

    3-Amino-1-butanol: A precursor in the synthesis of azetidine derivatives.

    Acetophenone: A phenyl ketone used in the synthesis of various organic compounds.

Uniqueness: 1-(4-(3-Aminoazetidine-1-carbonyl)phenyl)ethan-1-one is unique due to the presence of both the azetidine ring and the phenyl ketone moiety, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3-aminoazetidine-1-carbonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)9-2-4-10(5-3-9)12(16)14-6-11(13)7-14/h2-5,11H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWMGBJQKZHOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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